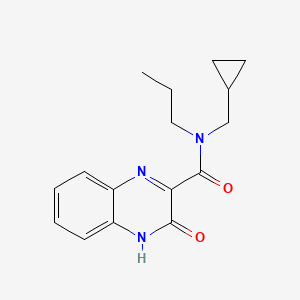
N-(cyclopropylmethyl)-3-oxo-N-propyl-4H-quinoxaline-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(cyclopropylmethyl)-3-oxo-N-propyl-4H-quinoxaline-2-carboxamide: is a synthetic organic compound that belongs to the quinoxaline family Quinoxalines are heterocyclic aromatic compounds containing a benzene ring fused to a pyrazine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(cyclopropylmethyl)-3-oxo-N-propyl-4H-quinoxaline-2-carboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Introduction of the Cyclopropylmethyl Group: The cyclopropylmethyl group can be introduced via a nucleophilic substitution reaction using cyclopropylmethyl bromide and a suitable base.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate with propylamine under appropriate conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropylmethyl group, leading to the formation of cyclopropyl ketones.
Reduction: Reduction reactions can target the quinoxaline core, potentially reducing the pyrazine ring to a dihydroquinoxaline.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the carboxamide group, where the propyl group can be replaced with other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base like sodium hydride.
Major Products:
Oxidation: Cyclopropyl ketones.
Reduction: Dihydroquinoxalines.
Substitution: Various N-substituted quinoxaline derivatives.
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions due to its quinoxaline core.
Materials Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.
Biology and Medicine:
Antimicrobial Agents: Quinoxaline derivatives are known for their antimicrobial properties, and this compound may exhibit similar activities.
Cancer Research: The compound can be investigated for its potential anticancer properties due to its ability to interact with DNA and proteins.
Industry:
Pharmaceuticals: It can be used as an intermediate in the synthesis of various pharmaceutical compounds.
Agrochemicals: The compound may be used in the development of new agrochemicals with improved efficacy and safety profiles.
作用機序
The mechanism of action of N-(cyclopropylmethyl)-3-oxo-N-propyl-4H-quinoxaline-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The quinoxaline core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit specific enzymes involved in cellular processes, thereby exerting its biological effects.
類似化合物との比較
- N-(cyclopropylmethyl)-3-oxo-N-ethyl-4H-quinoxaline-2-carboxamide
- N-(cyclopropylmethyl)-3-oxo-N-butyl-4H-quinoxaline-2-carboxamide
- N-(cyclopropylmethyl)-3-oxo-N-phenyl-4H-quinoxaline-2-carboxamide
Comparison:
- N-(cyclopropylmethyl)-3-oxo-N-propyl-4H-quinoxaline-2-carboxamide is unique due to its specific propyl group, which can influence its solubility, reactivity, and biological activity compared to its ethyl, butyl, and phenyl analogs. The cyclopropylmethyl group also imparts rigidity to the molecule, affecting its interaction with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C16H19N3O2 |
|---|---|
分子量 |
285.34 g/mol |
IUPAC名 |
N-(cyclopropylmethyl)-3-oxo-N-propyl-4H-quinoxaline-2-carboxamide |
InChI |
InChI=1S/C16H19N3O2/c1-2-9-19(10-11-7-8-11)16(21)14-15(20)18-13-6-4-3-5-12(13)17-14/h3-6,11H,2,7-10H2,1H3,(H,18,20) |
InChIキー |
SBTNLIDOZPDJLY-UHFFFAOYSA-N |
正規SMILES |
CCCN(CC1CC1)C(=O)C2=NC3=CC=CC=C3NC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


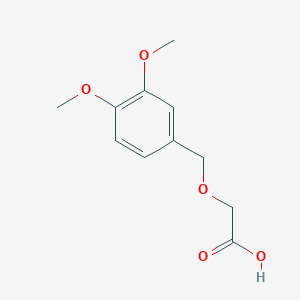

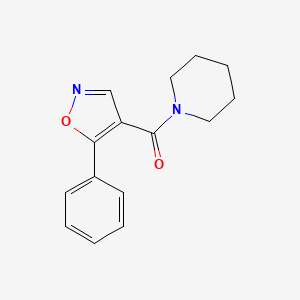


![1-Chloro-7-[(2-methylpropan-2-yl)oxy]heptane](/img/structure/B13873010.png)
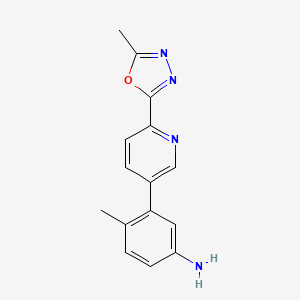



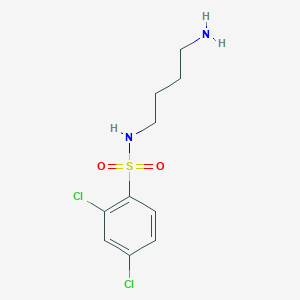
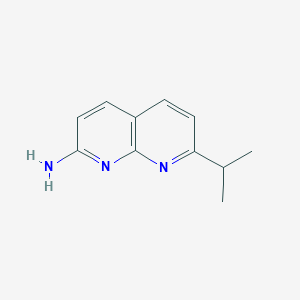
![4-[4-[(3,4-Dichlorophenyl)methyl]piperidin-1-yl]phenol](/img/structure/B13873050.png)
![benzyl N-[6-oxo-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]hexyl]carbamate](/img/structure/B13873052.png)
